

# In-Depth Technical Guide: Solubility of (2-Amino-5-hydroxyphenyl)(phenyl)methanone

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## Compound of Interest

Compound Name: (2-Amino-5-hydroxyphenyl)  
(phenyl)methanone

Cat. No.: B097654

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the chemical compound **(2-Amino-5-hydroxyphenyl)(phenyl)methanone**, also known as 2-amino-5-hydroxybenzophenone. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed understanding of its predicted solubility based on structurally similar compounds, and outlines a robust experimental protocol for its precise determination.

## Introduction

**(2-Amino-5-hydroxyphenyl)(phenyl)methanone** (CAS No. 17562-32-2) is an aromatic ketone containing both an amino and a hydroxyl functional group. These groups are expected to influence its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

## Physicochemical Properties

Property	Value	Reference
CAS Number	17562-32-2	[1]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>	[1]
Molecular Weight	213.23 g/mol	
Melting Point	127-128 °C	
Appearance	Data not available	

## Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for **(2-Amino-5-hydroxyphenyl)(phenyl)methanone**. However, based on the solubility of structurally related benzophenone derivatives, a qualitative solubility profile can be inferred.

Qualitative Solubility Summary:

Solvent Class	Predicted Solubility	Rationale
Polar Aprotic Solvents	Soluble	Compounds like 2-amino-2'-fluoro-5-nitrobenzophenone show solubility in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[2] [3] The polar nature of the amino and hydroxyl groups in the target compound suggests it will also be soluble in these solvents.
Polar Protic Solvents	Moderately Soluble to Soluble	Benzophenone and its derivatives are generally soluble in alcohols such as methanol and ethanol. The presence of hydrogen bond donors (-NH <sub>2</sub> , -OH) and acceptors (C=O, -NH <sub>2</sub> , -OH) in the target molecule would facilitate interaction with protic solvents.
Nonpolar Organic Solvents	Sparingly Soluble to Insoluble	While the phenyl rings provide some nonpolar character, the polar functional groups are likely to limit solubility in solvents like hexane and toluene.
Aqueous Solutions	Sparingly Soluble	The aromatic structure suggests low water solubility. However, the amino and hydroxyl groups can engage in hydrogen bonding with water. The solubility is expected to be pH-dependent, increasing in acidic conditions due to the

protonation of the amino group  
and in basic conditions due to  
the deprotonation of the  
hydroxyl group.

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## Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid compound in various solvents.

Objective: To determine the equilibrium solubility of **(2-Amino-5-hydroxyphenyl)(phenyl)methanone** in a range of solvents at a specified temperature.

Materials:

- **(2-Amino-5-hydroxyphenyl)(phenyl)methanone** (high purity)
- Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **(2-Amino-5-hydroxyphenyl)(phenyl)methanone** to a series of vials, each containing a known volume of a different solvent.

- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.
  - Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
- Quantification:
  - Gravimetric Method: If the solvent is volatile, the solvent from the filtered aliquot can be evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid solute is then determined using an analytical balance.
  - Spectroscopic/Chromatographic Method (Preferred):
    - Prepare a series of standard solutions of **(2-Amino-5-hydroxyphenyl)(phenyl)methanone** of known concentrations in the respective solvent.
    - Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
    - Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
    - Analyze the diluted sample using the same method as the standards.

- Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
- Data Reporting:
  - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or milligrams per milliliter (mg/mL).

## Mandatory Visualizations

To aid in the understanding of the experimental process, the following workflow diagram is provided.



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Caption: Experimental workflow for determining the solubility of **(2-Amino-5-hydroxyphenyl)(phenyl)methanone**.

## Signaling Pathways

Currently, there is no information available in the scientific literature describing the involvement of **(2-Amino-5-hydroxyphenyl)(phenyl)methanone** in any specific signaling pathways.

## Conclusion

While quantitative solubility data for **(2-Amino-5-hydroxyphenyl)(phenyl)methanone** is not readily available, its chemical structure suggests solubility in polar organic solvents and pH-

dependent solubility in aqueous solutions. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility of this compound in various solvents, which is essential for its application in research and development. Further experimental investigation is necessary to establish a comprehensive and quantitative solubility profile.

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## References

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- To cite this document: BenchChem. [In-Depth Technical Guide: Solubility of (2-Amino-5-hydroxyphenyl)(phenyl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097654#solubility-of-2-amino-5-hydroxyphenyl-phenyl-methanone-in-different-solvents]

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